tert-Butyl 2-amino-5-bromo-2H-thiazole-3-carboxylate

Description

Nomenclature and IUPAC Classification

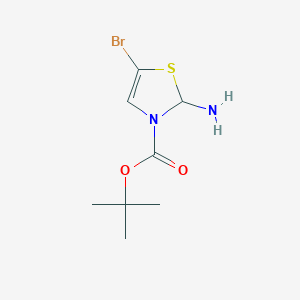

The systematic IUPAC name tert-butyl 2-amino-5-bromo-2H-thiazole-3-carboxylate reflects its structural components with precision. Breaking down the name:

- Thiazole : A five-membered heterocyclic ring containing one sulfur and one nitrogen atom.

- 2H-thiazole : Indicates the specific tautomeric form where the double bond is positioned between nitrogen and sulfur atoms.

- 2-Amino : An amino group (-NH2) at position 2 of the thiazole ring.

- 5-Bromo : A bromine atom at position 5.

- 3-Carboxylate : A carboxylate ester group (-COO-) at position 3, modified with a tert-butyl moiety.

The molecular formula C9H12BrN3O2S (molecular weight 306.18 g/mol) is derived from its constituent atoms (Table 1). The SMILES notation CC(C)(C)OC(=O)C1=NC(=C(S1)N)Br and InChIKey OUHQGUCRKVTOBP-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic features.

Table 1: Structural identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 2-amino-5-bromo-2H-thiazole-3-carboxylate |

| Molecular Formula | C9H12BrN3O2S |

| Molecular Weight | 306.18 g/mol |

| SMILES | CC(C)(C)OC(=O)C1=NC(=C(S1)N)Br |

| InChIKey | OUHQGUCRKVTOBP-UHFFFAOYSA-N |

Synonyms include tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate and N-Boc-2-amino-5-bromothiazole , which highlight its role as a protected amine intermediate.

Historical Context in Thiazole Derivative Research

Thiazoles have been pivotal in medicinal chemistry since the 19th century, with early studies focusing on their natural occurrence in vitamin B1 (thiamine). The introduction of bromine and tert-butyl groups into thiazole frameworks emerged in the late 20th century as strategies to enhance stability and modulate reactivity. For example, the synthesis of 2-amino-5-bromothiazole derivatives was first reported in the 1970s as part of efforts to develop antiviral agents .

The tert-butyl ester group gained prominence in the 1990s as a protecting group for carboxylic acids, enabling selective reactions at other sites of the molecule. Its application in thiazole chemistry, as seen in this compound, reflects advancements in orthogonal protection strategies for heterocyclic synthesis . Key milestones include:

Significance in Heterocyclic Chemistry

The compound’s significance lies in its dual functionality: the bromine atom serves as a site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the tert-butyl ester provides steric protection for the carboxylate group. This combination facilitates its use in:

- Drug Discovery : As a precursor to thiazole-linked hybrids with anticancer and antimicrobial activities . For instance, brominated thiazoles are key subunits in BRAFV600E kinase inhibitors .

- Material Science : Thiazole derivatives are employed in organic semiconductors due to their electron-deficient aromatic systems.

- Agricultural Chemistry : Bromothiazoles exhibit herbicidal and insecticidal properties, though this application remains underexplored for tert-butyl variants.

The tert-butyl group’s bulkiness also influences crystal packing and solubility, making it a valuable tool for modulating physicochemical properties in lead optimization .

Structure

3D Structure

Properties

Molecular Formula |

C8H13BrN2O2S |

|---|---|

Molecular Weight |

281.17 g/mol |

IUPAC Name |

tert-butyl 2-amino-5-bromo-2H-1,3-thiazole-3-carboxylate |

InChI |

InChI=1S/C8H13BrN2O2S/c1-8(2,3)13-7(12)11-4-5(9)14-6(11)10/h4,6H,10H2,1-3H3 |

InChI Key |

IYRVRJUHXNFWMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(SC1N)Br |

Origin of Product |

United States |

Preparation Methods

Pyridine-Mediated Boc Protection

In a representative procedure, 2-amino-5-bromothiazole hydrobromide (25 g, 96 mmol) is suspended in pyridine (75 mL) at room temperature. Boc₂O (23.1 g, 106 mmol) is added in three portions, and the reaction is stirred for 16 hours. After concentration, the residue is partitioned between water and ethyl acetate. The organic layer is washed with 1 M HCl and saturated NaHCO₃, dried over Na₂SO₄, and purified via silica gel chromatography (10% ethyl acetate/hexane) to yield tert-butyl 5-bromothiazol-2-ylcarbamate as a white solid (63% yield).

Key Data

| Parameter | Value |

|---|---|

| Yield | 63% |

| Reaction Time | 16 h |

| Solvent | Pyridine |

| Purification | Column chromatography |

Tetrahydrofuran (THF) with Dimethylaminopyridine (DMAP)

An alternative method employs THF as the solvent with DMAP catalysis. 2-Amino-5-bromothiazole hydrobromide (105 g, 403 mmol) is suspended in THF, followed by sequential addition of DMAP (2.41 g, 20 mmol) and Boc₂O (105.6 g, 484.6 mmol). After 48 hours, the mixture is concentrated and purified via silica gel chromatography (petroleum ether/ethyl acetate) to afford the Boc-protected product in 40% yield.

Optimization Insight

- THF improves solubility but requires longer reaction times.

- DMAP enhances reaction efficiency by deprotonating the amino group.

Radical Bromination Followed by Cyclocondensation

A patent (CN104530088A) outlines a two-step synthesis starting from 1-tert-butoxycarbonyl-3-piperidone:

Bromination with N-Bromosuccinimide (NBS)

1-tert-Butoxycarbonyl-3-piperidone (36 g, 180 mmol) is dissolved in carbon tetrachloride with NBS (32 g, 180 mmol) and AIBN (90 mg) as a radical initiator. The mixture is refluxed for 3 hours to yield 2-bromo-3-oxo-piperidine-1-carboxylate. After filtration and concentration, the intermediate is reacted with thiourea in methanol to form the thiazole ring, yielding tert-butyl 2-amino-5-bromo-2H-thiazole-3-carboxylate (27% yield).

Alternative Cyclization with Sulfur and Cyanamide

The same patent describes a method where 1-tert-butoxycarbonyl-3-piperidone reacts with pyrrolidine under 4-toluenesulfonic acid catalysis to form a dihydropyridine intermediate. Treatment with sulfur and cyanamide in methanol at 0°C yields the target compound (22% yield after purification).

Comparative Analysis

| Method | Yield | Key Advantage |

|---|---|---|

| NBS Bromination | 27% | Straightforward radical pathway |

| Sulfur-Cyanamide | 22% | Avoids halogenated reagents |

Diazotization and Bromine Substitution

A diazotization-bromination sequence is employed to introduce the bromine atom post-thiazole formation:

Diazotization of 2-Aminothiazole Derivatives

2-Amino-6,7-dihydro-5H-thiazolo[5,4-b]pyridine-4-carboxylic acid tert-butyl ester is treated with tert-butyl nitrite and copper bromide in acetonitrile at 55°C. This replaces the amino group with bromine, yielding the 5-bromo derivative in 22% yield after column chromatography.

Critical Parameters

- Temperature: 55°C optimal for minimizing side reactions.

- Solvent: Acetonitrile enhances copper bromide solubility.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom at position 5 is highly susceptible to substitution reactions, especially under palladium-catalyzed cross-coupling conditions. This allows functionalization of the thiazole ring with various nucleophiles.

Key Findings :

-

Suzuki couplings with arylboronic acids proceed efficiently in polar aprotic solvents.

-

Steric hindrance from the tert-butyl group minimally affects reactivity at position 5 .

Functionalization of the Amino Group

The primary amine at position 2 participates in acylations, alkylations, and condensations to generate pharmacologically relevant derivatives.

Notable Observations :

-

Acylation with Boc₂O (di-tert-butyl dicarbonate) under basic conditions protects the amine for subsequent bromine substitution .

-

Reductive alkylation retains stereochemical integrity of chiral aldehydes .

Ester Hydrolysis and Carboxylate Modifications

The tert-butyl ester undergoes hydrolysis to the carboxylic acid, enabling further derivatization.

Mechanistic Insight :

-

TFA-mediated hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water .

-

Enzymatic methods offer selectivity but require optimization of pH and temperature.

Ring Functionalization and Annulation

The thiazole core participates in cycloadditions and annulations to construct polycyclic systems.

Synthetic Utility :

-

Cycloadditions with nitrile oxides proceed regioselectively at the C=N bond of the thiazole.

-

Quinoline annulation enhances π-stacking interactions in drug-receptor binding .

Radical Reactions

The bromine atom facilitates single-electron transfer (SET) processes under radical conditions.

Challenges :

-

Radical stability is influenced by the electron-withdrawing carboxylate group.

Protection/Deprotection Strategies

The tert-butyl group and amino functionality are strategically protected during multistep syntheses.

| Protection Method | Conditions | Deprotection Method | Source |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, THF, rt | TFA, CH₂Cl₂, rt | |

| Benzyloxycarbonyl (Cbz) | Cbz-Cl, NaHCO₃, H₂O/THF | H₂, Pd/C, MeOH |

Optimization Tips :

Scientific Research Applications

N-Boc-2-Amino-5-bromothiazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-2-Amino-5-bromothiazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc protecting group stabilizes the amino group, allowing for selective reactions at the bromine site. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Key Differences and Implications

Substituent Position and Reactivity: The target compound’s bromine at position 5 contrasts with tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate (bromine at position 4), altering electronic distribution and regioselectivity in cross-coupling reactions. Amino vs. Carbamate: The unprotected amino group in the target compound enables direct nucleophilic reactions, whereas carbamate-protected analogs (e.g., CAS 170961-15-6) require deprotection for further functionalization .

Functional Group Diversity :

- Ester (CO₂tBu) vs. Carboxylic Acid (COOH) : The tert-butyl ester enhances lipophilicity and stability under basic conditions, whereas carboxylic acid derivatives (e.g., CAS 40283-46-3) are polar and prone to salt formation .

- Formyl (CHO) Group : Present in CAS 944805-17-8, this group offers reactivity toward nucleophiles (e.g., hydrazine for hydrazone formation), absent in the target compound .

Applications: The target compound’s bromine and amino groups make it suitable for palladium-catalyzed couplings and heterocyclic diversification. Carbamate-protected analogs (e.g., CAS 170961-15-6) are more relevant in peptide synthesis or controlled release systems due to their stability .

Biological Activity

tert-Butyl 2-amino-5-bromo-2H-thiazole-3-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a thiazole ring, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by various research findings and data.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃BrN₂O₂S |

| Molecular Weight | 281.17 g/mol |

| IUPAC Name | This compound |

| InChI Key | IYRVRJUHXNFWMF-UHFFFAOYSA-N |

The presence of the bromine atom and the tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and reactivity, making it a suitable candidate for further chemical modifications and biological evaluations.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole moiety allows for hydrogen bonding with proteins and enzymes, potentially inhibiting their activity. The Boc group stabilizes the amino functionality, facilitating selective reactions that can lead to the formation of bioactive derivatives.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the inhibitory effects of similar thiazole compounds on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range . The ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest has been documented, suggesting that this compound may share these properties.

Antibacterial Activity

Thiazole derivatives have also demonstrated antibacterial effects against various pathogens. In comparative studies, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against Gram-positive and Gram-negative bacteria . This suggests that this compound may possess comparable antibacterial properties.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole compounds has been explored in several studies. Compounds containing thiazole rings have been shown to inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro and in vivo models . This activity could be beneficial for developing treatments for inflammatory diseases.

Case Studies and Research Findings

- In Vitro Studies : A study assessing the anticancer activity of various thiazole derivatives found that modifications at specific positions on the thiazole ring significantly enhanced biological activity. For example, compounds with halogen substitutions exhibited improved potency against cancer cell lines .

- Mechanistic Insights : Research on related thiazole compounds indicated that they could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism could be relevant for understanding how this compound functions at a molecular level.

- Antimicrobial Evaluation : Comparative studies have shown that thiazoles can inhibit bacterial growth effectively. For example, one derivative demonstrated significant inhibition zones against standard bacterial strains when tested alongside conventional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for preparing tert-butyl 2-amino-5-bromo-2H-thiazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, replacing a halogen (e.g., chlorine) on the thiazole ring with an amino group using ammonia or amines under controlled conditions. Optimize reaction parameters (temperature, solvent, catalyst) using statistical experimental design (e.g., Design of Experiments, DoE) to maximize yield and minimize side products like sulfoxides or sulfones . Boc (tert-butoxycarbonyl) protection strategies, as described in carbamate synthesis, can stabilize reactive intermediates during multi-step syntheses .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use , , and 2D NMR (COSY, HSQC) to confirm the thiazole ring structure, tert-butyl group, and bromine/amino substituents. For example, NMR can identify NH protons (δ ~6.6 ppm) and tert-butyl singlets (δ ~1.4 ppm) .

- IR Spectroscopy : Confirm functional groups like C=O (1680–1700 cm) and N-H stretches (3360–3120 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid heat and moisture to maintain stability .

- Handling : Use explosion-proof equipment and grounded metal containers during transfers to mitigate static discharge risks. Wear PPE (gloves, goggles) and ensure proper ventilation .

- Waste Disposal : Segregate waste and collaborate with certified hazardous waste disposal services to comply with environmental regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.